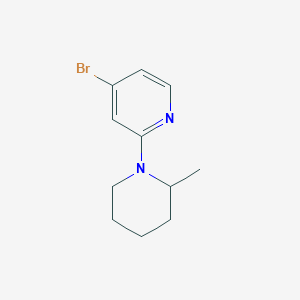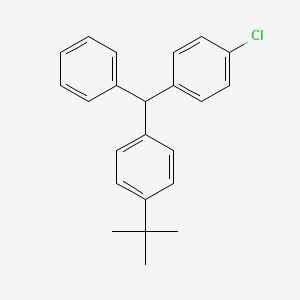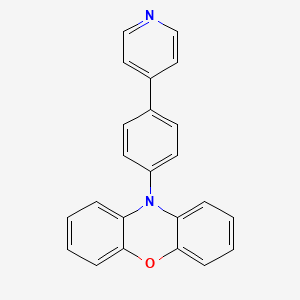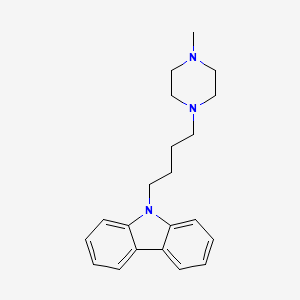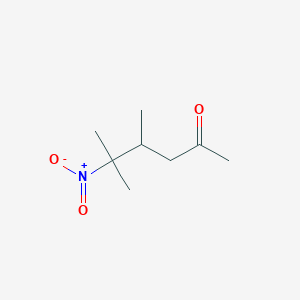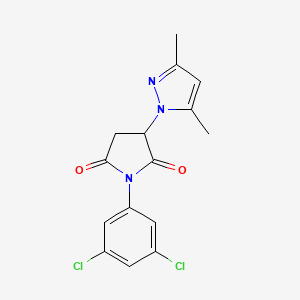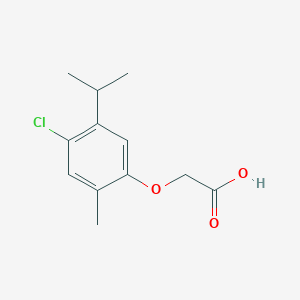![molecular formula C17H32S B14136994 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane CAS No. 89051-19-4](/img/structure/B14136994.png)
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane is an organic compound characterized by its unique spiro structure, which includes a sulfur atom within a six-membered ring. This compound is known for its stability and resistance to oxidation, making it a valuable component in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl chloride and methyl lithium in the presence of a sulfur source, such as sulfur dichloride, to form the spiro compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where tert-butyl or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, typically performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties, which may have therapeutic applications in preventing oxidative damage in cells.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance under extreme conditions.
Mecanismo De Acción
The mechanism by which 2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane exerts its effects involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. The sulfur atom in the spiro structure plays a crucial role in this antioxidant activity by stabilizing the compound and allowing it to interact with reactive oxygen species. The molecular targets include cellular components such as lipids, proteins, and DNA, where the compound helps to mitigate oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, known for its use as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylphenol:
2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-trismethylene-triphenol: Used as a stabilizer in plastics and polymers.
Uniqueness
2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane is unique due to its spiro structure incorporating a sulfur atom, which imparts exceptional stability and resistance to oxidation. This makes it particularly valuable in applications requiring long-term stability under harsh conditions.
Propiedades
Número CAS |
89051-19-4 |
|---|---|
Fórmula molecular |
C17H32S |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
2,2-ditert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane |
InChI |
InChI=1S/C17H32S/c1-12(2,3)16(13(4,5)6)17(18-16)14(7,8)11-15(17,9)10/h11H2,1-10H3 |
Clave InChI |
KUWSEXQQNSIOHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C12C(S2)(C(C)(C)C)C(C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


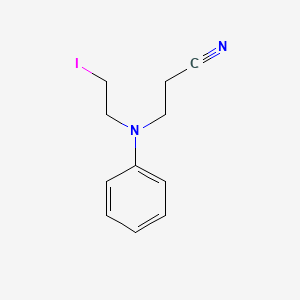
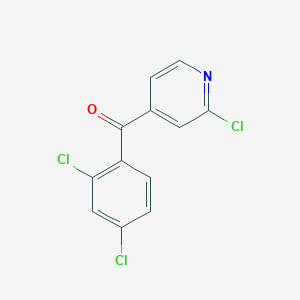
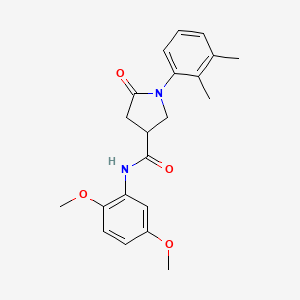
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
